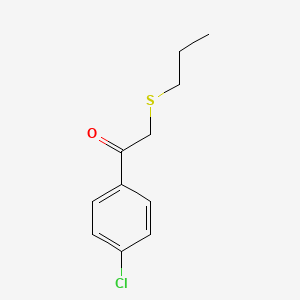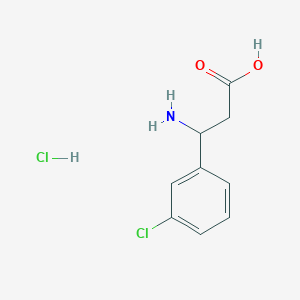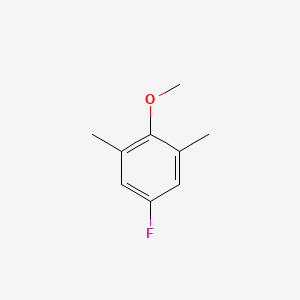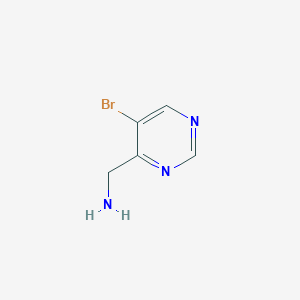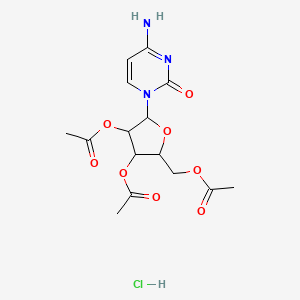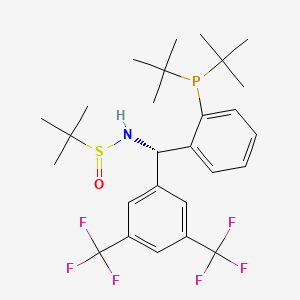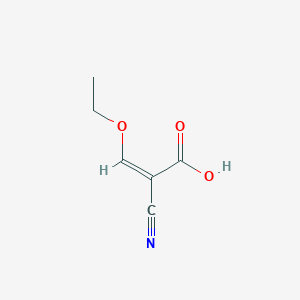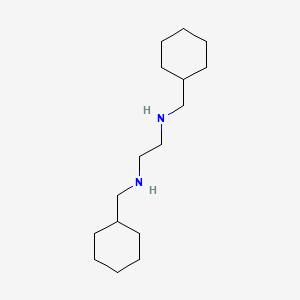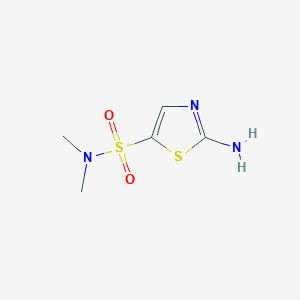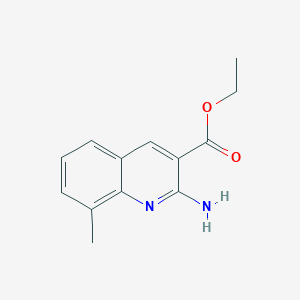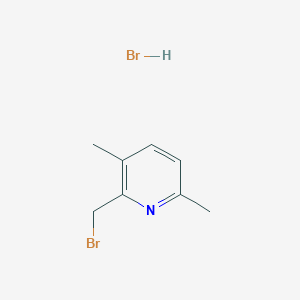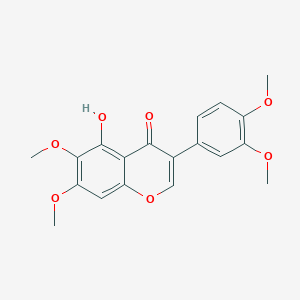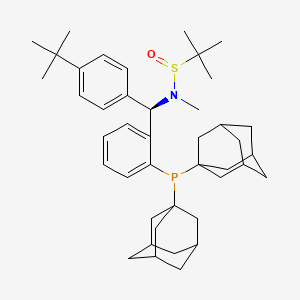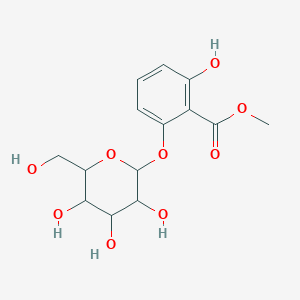
Methyl 6-glucosyloxysalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-glucosyloxysalicylate is a natural phenolic compound found in the herbs of Alangium chinese. It is also known by its IUPAC name, methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate. This compound has a molecular formula of C14H18O9 and a molecular weight of 330.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-glucosyloxysalicylate can be synthesized through the esterification of 6-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as Alangium chinese. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 6-glucosyloxysalicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Methyl 6-glucosyloxysalicylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and systemic acquired resistance (SAR).
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of topical salicylate-based products for pain relief.
作用機序
The mechanism of action of methyl 6-glucosyloxysalicylate involves its interaction with molecular targets such as enzymes and receptors. In plants, it plays a role in systemic acquired resistance by modulating the levels of methyl salicylate and salicylic acid . In humans, it exerts its effects through counter-irritation, which alters the perception of pain by irritating sensory nerve endings .
類似化合物との比較
Similar Compounds
Methyl salicylate: A methyl ester of salicylic acid, commonly used in topical analgesics.
Salicylic acid: A precursor to methyl salicylate, widely used in skincare products for its keratolytic properties.
Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, known for its anti-inflammatory and analgesic effects.
Uniqueness
Methyl 6-glucosyloxysalicylate is unique due to its glucosylated structure, which imparts distinct biological activities and enhances its solubility in water. This glucosylation also plays a crucial role in plant defense mechanisms, making it a valuable compound for studying plant-pathogen interactions .
特性
IUPAC Name |
methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
